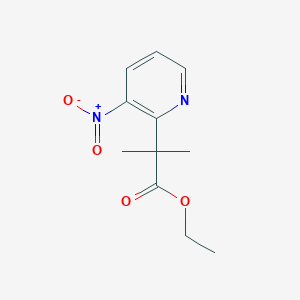

Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-10(14)11(2,3)9-8(13(15)16)6-5-7-12-9/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDHWTBDEHRYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258424 | |

| Record name | Ethyl α,α-dimethyl-3-nitro-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154078-84-9 | |

| Record name | Ethyl α,α-dimethyl-3-nitro-2-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154078-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α,α-dimethyl-3-nitro-2-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate typically involves the esterification of 2-methyl-2-(3-nitropyridin-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, methanol.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

Reduction: Ethyl 2-methyl-2-(3-aminopyridin-2-yl)propanoate.

Substitution: Various substituted pyridine derivatives.

Hydrolysis: 2-methyl-2-(3-nitropyridin-2-yl)propanoic acid and ethanol.

Scientific Research Applications

Drug Development

Nitropyridine derivatives, including ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate, are valuable in the synthesis of pharmaceutical compounds. They serve as intermediates for producing drugs that target various conditions such as hypertension and inflammatory diseases. The nitropyridine structure contributes to the biological activity of these compounds, making them candidates for further pharmacological evaluation .

Therapeutic Potential

Research has indicated that compounds containing nitropyridine structures exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound may possess similar properties, making it a potential candidate for treating conditions like arthritis and other inflammatory disorders . Studies have highlighted the importance of optimizing these compounds to enhance their therapeutic efficacy while minimizing side effects.

As a Building Block

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, enabling chemists to create derivatives with tailored properties for specific applications.

Catalytic Reactions

The compound can also participate in catalytic reactions where it acts as a substrate or catalyst in processes such as reduction or cyclization. For instance, it has been involved in one-pot catalytic reduction reactions that yield valuable products with potential pharmaceutical applications .

Case Study: Anticancer Activity

A study explored the anticancer properties of nitropyridine derivatives, including this compound, demonstrating their ability to inhibit tumor growth in vitro. The research focused on understanding the mechanism by which these compounds exert their effects on cancer cells, providing insights into their potential therapeutic roles .

Case Study: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of similar nitropyridine compounds in animal models. The findings suggested that these derivatives could significantly reduce inflammation markers, highlighting their potential use in treating inflammatory diseases .

Conclusion and Future Directions

This compound presents numerous applications in medicinal chemistry and organic synthesis due to its unique chemical structure and properties. Ongoing research is essential to fully understand its biological activities and optimize its use in drug development.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing drugs targeting hypertension and inflammation |

| Therapeutic Potential | Potential anti-inflammatory and analgesic properties |

| Chemical Synthesis | Building block for complex organic molecules |

| Catalytic Reactions | Involvement in one-pot catalytic reduction reactions |

This compound's diverse applications underline its significance in scientific research and pharmaceutical development, warranting further exploration into its properties and potential uses.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Nitropyridine Derivatives

- Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (CAS: Not specified) Key Differences: The nitro group is at the 4-position of the pyridine ring instead of the 3-position. Synthesis: Prepared in 50% yield, lower than the target compound’s typical synthetic efficiency, suggesting positional isomerism impacts reactivity . Applications: Used in heterocyclic chemistry for constructing fused pyridine systems, similar to the target compound’s role in medicinal chemistry.

- Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (CAS: Not specified) Key Differences: Incorporates a chloro substituent at the 2-position alongside the nitro group. Synthesis: Achieved in 45% yield, indicating halogenation introduces steric hindrance or competing side reactions . Reactivity: The chloro group may enhance electrophilic substitution but reduce solubility compared to the parent nitro compound.

Phenyl vs. Pyridine Core

- Ethyl 2-methyl-2-(3-nitrophenyl)propanoate (CAS: 266314-50-5) Key Differences: Replaces the pyridine ring with a benzene ring, altering electronic properties. Molecular Weight: 237.255 (vs. 238.24 for the pyridine analog), with similar ester functionality but reduced polarity due to the absence of the pyridine nitrogen . Applications: Likely used in agrochemicals or fragrances, contrasting with the target compound’s pharmaceutical research focus.

Heterocyclic Variations

- Ethyl 2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoate (CAS: 950604-90-7) Key Differences: Substitutes pyridine with a thiophene ring bearing a trifluoromethyl group. Synthesis: Higher yield (89%) due to the stability of thiophene derivatives under acidic conditions . Bioactivity: Demonstrated inhibitory activity against human 11β-HSD1, highlighting the role of trifluoromethyl groups in enhancing metabolic stability .

- Ethyl 2-methyl-2-{2-methyl-4-[(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}propanoate (Compound 8b) Key Differences: Incorporates a thiazole ring and trifluoromethylphenyl group. Synthesis: Prepared in 83% yield via nucleophilic substitution, showcasing the versatility of ester intermediates in complex heterocycle synthesis .

Key Observations :

- Synthetic Efficiency : Thiophene and thiazole derivatives exhibit higher yields (83–89%) compared to nitropyridines (45–50%), likely due to reduced steric hindrance and improved intermediate stability .

- Polarity and Solubility : Pyridine-based compounds (e.g., the target) are more polar than benzene analogs, impacting their solubility in organic solvents .

- Bioactivity : Trifluoromethyl and thiazole groups enhance interactions with biological targets (e.g., enzymes, receptors), making such derivatives more pharmacologically relevant .

Analytical and Spectroscopic Data

NMR Spectroscopy :

- The target compound’s ¹H-NMR (similar to ) would show signals for the ethyl ester (~1.2–1.4 ppm, triplet; ~4.1–4.3 ppm, quartet) and pyridine protons (~7.0–8.5 ppm).

- ¹³C-NMR for analogs like 3ao (trimethylgermane derivative) includes unique shifts at δ 235.94 (Ge–C=O), absent in the target compound .

Mass Spectrometry :

- The target compound’s ESI-MS would display [M+H]⁺ at m/z 239, distinguishing it from its phenyl analog ([M+H]⁺ at m/z 238) .

Biological Activity

Overview

Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate is an organic compound characterized by its molecular formula . This compound features a nitro group attached to a pyridine ring, which significantly influences its chemical reactivity and biological interactions. The presence of both the nitro and ester functional groups allows for various chemical reactions, including reduction, substitution, and hydrolysis, which are crucial for its biological activity and potential therapeutic applications.

The biological activity of this compound primarily arises from the interactions facilitated by its functional groups:

- Nitro Group : This group can undergo reduction to form reactive intermediates, such as amino derivatives, which are capable of interacting with various biological molecules. Such transformations can lead to modifications in enzyme activity and cellular signaling pathways.

- Ester Group : The hydrolysis of the ester group can release the corresponding carboxylic acid, which may exhibit distinct biological activities. This process is essential for the bioavailability and efficacy of the compound in biological systems.

Antimicrobial Activity

Studies have indicated that compounds containing nitroaromatic structures often exhibit antimicrobial properties. This compound's nitro group may contribute to its ability to inhibit microbial growth through mechanisms such as DNA damage or interference with metabolic pathways.

Cytotoxicity

Research has demonstrated that derivatives of nitro-substituted compounds can exhibit cytotoxic effects against various cancer cell lines. The potential for this compound to induce apoptosis or inhibit cell proliferation is an area of ongoing investigation. Preliminary studies suggest that modifications to the nitro group can enhance or reduce cytotoxicity depending on the specific cellular context .

Study 1: Interaction with Biological Targets

In a study examining the interaction of this compound with biological targets, researchers utilized various assays to assess its binding affinity and inhibitory effects on specific enzymes. The results indicated that the compound could effectively inhibit certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. The IC50 values for inhibition were found to be in the low micromolar range, suggesting significant biological activity .

Study 2: Synthesis and Pharmacological Evaluation

Another study focused on synthesizing derivatives of this compound and evaluating their pharmacological properties. The synthesized compounds were tested for their ability to inhibit tumor growth in xenograft models. Results showed that some derivatives exhibited promising anticancer activity, highlighting the potential therapeutic applications of this compound class in oncology .

Comparative Analysis with Related Compounds

To further understand the unique biological activities of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(3-nitropyridin-2-yl)aminobutanoate | Structure | Moderate cytotoxicity against cancer cells |

| Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate | Structure | Exhibits unique steric effects influencing reactivity |

| Ethyl 4-(3-nitropyridin-2-yl)butanoate | Structure | Potentially different metabolic pathways |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for producing Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate, and how do reaction parameters impact yield?

- Answer : Key methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for pyridine derivatives) and esterification under acidic conditions. For example, microwave-assisted synthesis (120°C, 40 minutes) improves reaction efficiency and purity compared to conventional heating . Catalytic systems like PdCl₂(dppf) in DMF with Na₂CO₃ enhance regioselectivity . Monitoring via thin-layer chromatography (TLC) ensures reaction progression . Yield optimization requires precise control of temperature (80–120°C) and inert atmospheres (Ar) to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies nitro group positioning and ester linkage integrity. For example, aromatic protons on the pyridine ring appear as distinct multiplet signals .

- GC-FID/MS : Validates purity and detects trace impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Confirms molecular formula (C₁₁H₁₃NO₄) and stoichiometry .

- HPLC : Quantifies purity (>98%) using reverse-phase columns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile) and full-face shields. Respiratory protection (P95 masks) is required for aerosolized particles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the nitro group’s position on the pyridine ring influence reactivity and biological interactions compared to analogs?

- Answer : The 3-nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines). Comparative studies with 2-nitro isomers (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propanoate ) reveal distinct binding affinities to enzymes like cyclooxygenase-2 (COX-2). Computational docking (AutoDock Vina) predicts stronger hydrogen bonding between the 3-nitro group and active-site residues (ΔG = -8.2 kcal/mol) .

Q. How can researchers resolve contradictions in reported synthetic pathways for nitro-substituted propanoate esters?

- Answer : Discrepancies often arise from regiochemical misassignments (e.g., nitro vs. methoxy group positioning ). Resolution strategies include:

- X-ray Crystallography : Definitive structural confirmation.

- Isotopic Labeling : Tracking nitro group incorporation via ¹⁵N NMR .

- Cross-Referencing : Validate synthetic steps against peer-reviewed protocols (e.g., Pd-catalyzed coupling in ).

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer :

- Molecular Dynamics (MD) Simulations : Analyze stability in enzyme binding pockets (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Correlate nitro group orientation with anti-inflammatory activity (R² = 0.89 for COX-2 inhibition) .

- Density Functional Theory (DFT) : Calculate charge distribution to identify reactive sites (e.g., nitro group’s electrophilicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.